Sitafloxacin

Vue d'ensemble

Description

Sitafloxacin is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by resistant strains. This compound is marketed under the trade name Gracevit in Japan and has shown promise in treating conditions such as Buruli ulcer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacin involves multiple steps, starting from the preparation of key intermediates. One method involves the preparation of (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, which is then subjected to further reactions to form the final product . Another method includes the reaction of 4-ethyl bromoacetoacetate with 1,2-bromofume, followed by cyclization and subsequent reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing waste. The process involves the use of high-efficiency synthesis techniques and careful control of reaction conditions to ensure the production of this compound with high enantiomeric excess .

Analyse Des Réactions Chimiques

Key Steps

- Condensation : Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate reacts with triethylorthoformate and cis-1,2-fluorocyclopropane amino-p-toluene sulfonic acid salt under sodium hydrogen conditions .

- Cyclization : Intermediate 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[(1R,2S)-2-fluorocyclopropyl]amino acrylate undergoes cyclization in polar solvents (e.g., DMF/acetonitrile) with potassium carbonate .

- Deprotection : Final deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid yields this compound .

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Triethylorthoformate, NaH, 80°C | 65–70% |

| Cyclization | K₂CO₃, DMF/acetonitrile, 60°C | 52–58% |

| Deprotection | Trifluoroacetic acid, room temperature | 85–90% |

Photodegradation Reactions

This compound undergoes photodegradation via Type I (radical) and Type II (singlet oxygen) mechanisms :

Mechanistic Pathways

- Type I : Generates carbon-centered radicals (·C) and hydroxyl radicals (·OH) under UV light, leading to C–Cl bond dissociation at the 8-position .

- Type II : Reacts with singlet oxygen (¹O₂) to form a dioxetan intermediate, which hydrolyzes into:

| Photoproduct | Structure | Formation Condition |

|---|---|---|

| P-1 | Dechlorinated quinoline derivative | UV light, pH 4.0 buffer |

| P-2 | Oxidized spirocyclic amine with aldehyde functionality | UV light, aerobic conditions |

Halide Ion Effects

- Cl⁻ : Suppresses ·C radical formation, increasing photostability by 40% .

- Br⁻ : Leads to 8-bromo-sitafloxacin as a major byproduct via radical recombination .

Hydrolysis and Substitution

This compound’s ester and amine functionalities participate in hydrolysis and nucleophilic substitution:

Ester Hydrolysis

- Conditions : 6M HCl, 90°C .

- Outcome : Ethyl ester → carboxylic acid (critical for antibacterial activity) .

Amine Reactivity

- Nucleophilic Substitution : The 7-amino-5-azaspiro[2.4]heptane group undergoes substitution with electrophiles (e.g., acyl chlorides) under basic conditions .

Oxidation

- Reagents : H₂O₂ or KMnO₄ in acidic media.

- Products : N-oxide derivatives (reduced antibacterial efficacy).

Reduction

Stability Under pH Variation

This compound’s protonation state influences reactivity:

- Low pH : Protonation of the amine group (-NH₃⁺) reduces membrane permeability .

- High pH : Deprotonation of the carboxylic acid (-COO⁻) enhances solubility but decreases activity .

Stereochemical Considerations

The cis-1R,2S-fluorocyclopropyl configuration is critical for dual inhibition of DNA gyrase and topoisomerase IV. Stereoisomers (e.g., DU-6856, DU-6857) show 2–8× lower activity .

| Isomer | IC₅₀ (DNA Gyrase, μg/mL) | Relative Activity |

|---|---|---|

| This compound | 0.13 | 1.0× |

| DU-6856 | 0.18 | 0.72× |

| DU-6857 | 0.42 | 0.31× |

Industrial-Scale Modifications

Applications De Recherche Scientifique

Respiratory and Urinary Tract Infections

Sitafloxacin has been extensively studied for its efficacy in treating respiratory tract infections (RTIs) and complicated urinary tract infections (cUTIs). A meta-analysis indicated that this compound's clinical efficacy is comparable to other antibiotics such as moxifloxacin and levofloxacin, with lower minimum inhibitory concentrations (MICs) against common pathogens like Escherichia coli and Pseudomonas aeruginosa .

Mycoplasma genitalium Infections

Recent studies have highlighted this compound's effectiveness against Mycoplasma genitalium, particularly strains resistant to conventional treatments. A cohort study reported an overall microbiological cure rate of 87.8% when using this compound monotherapy for urogenital and rectal infections . The drug was particularly effective against strains without combined parC and gyrA mutations, suggesting its utility as a first-line treatment in specific populations .

Resistance Profiles

This compound exhibits a lower resistance rate compared to other fluoroquinolones, making it a valuable option for treating infections caused by resistant organisms. For instance, in cases involving carbapenem-resistant Acinetobacter baumannii, this compound demonstrated significantly lower MICs than ciprofloxacin and levofloxacin . This characteristic positions this compound as a promising candidate in the fight against antibiotic resistance.

Bisphosphonate-Conjugated this compound

Recent innovations have led to the development of bisphosphonate-conjugated this compound (BCS), aimed at enhancing drug delivery to bone infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). These conjugates have shown efficacy in eradicating biofilms associated with osteomyelitis in preclinical models . This targeted approach could revolutionize treatment strategies for chronic bone infections.

Summary of Clinical Studies

Mécanisme D'action

Sitafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . Even for strains with mutations in the quinolone resistance-determining region, this compound maintains potent inhibitory activity .

Comparaison Avec Des Composés Similaires

- Levofloxacin

- Moxifloxacin

- Gatifloxacin

- Gemifloxacin

Comparison: Sitafloxacin is unique among fluoroquinolones due to its high potency against a broad range of bacterial pathogens, including resistant strains. It has shown superior activity compared to other fluoroquinolones like levofloxacin and moxifloxacin in certain clinical settings . Additionally, this compound has a favorable safety profile and is well-tolerated by patients .

Activité Biologique

Sitafloxacin, a novel fluoroquinolone antibiotic, has garnered attention for its potent antibacterial activity against a wide range of pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacteria, and clinical implications based on recent research findings.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. The compound demonstrates a strong affinity for these enzymes, leading to effective bacterial cell death.

- Inhibition Potency : this compound has shown superior inhibitory activity against DNA gyrase and topoisomerase IV compared to other fluoroquinolones. For instance, in vitro studies indicated that the IC50 values for this compound against Escherichia coli DNA gyrase were significantly lower than those for other quinolones, such as DU-6856 and DU-6857 .

2. Antibacterial Spectrum

This compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. Its effectiveness has been documented in various studies:

- Gram-Negative Bacteria : this compound is particularly effective against members of the family Enterobacteriaceae and Pseudomonas aeruginosa. In one study, it was reported to have a minimal inhibitory concentration (MIC) that was significantly lower than that of many comparator antibiotics .

- Gram-Positive Bacteria : The compound also shows strong activity against Staphylococcus aureus, with comparative studies indicating that this compound is more potent than several other fluoroquinolones .

- Anaerobes and Intracellular Bacteria : this compound has demonstrated effectiveness against anaerobic bacteria and intracellular pathogens, making it a valuable option in treating polymicrobial infections .

3. Clinical Efficacy

Recent clinical studies have highlighted the efficacy of this compound in treating various infections:

- Mycoplasma genitalium Infections : A study conducted at the Melbourne Sexual Health Centre found that this compound cured 94% of M. genitalium infections that had not previously failed moxifloxacin treatment. This suggests that this compound can be an effective alternative in cases where traditional treatments have failed .

- Acute Bacterial Infections : In a meta-analysis involving multiple clinical trials, this compound exhibited comparable clinical response rates to standard treatments for acute bacterial infections, including complicated urinary tract infections (cUTI) and pneumonia. The response rates were approximately 96.9% for this compound compared to 91.3% for comparators .

Case Study 1: Efficacy Against Quinolone-Resistant Strains

A prospective cohort study evaluated the effectiveness of this compound monotherapy in patients with M. genitalium infections resistant to traditional antibiotics. The results indicated high microbiological cure rates except in cases with specific mutations (parC and gyrA), highlighting this compound's potential in overcoming resistance issues .

Case Study 2: Treatment of Febrile Neutropenia

In a clinical setting involving patients with febrile neutropenia due to lung cancer, this compound was administered as part of the treatment regimen. The study reported a successful treatment rate of 91%, showcasing its utility in immunocompromised patients .

5. Summary of Findings

The following table summarizes key findings regarding the biological activity and clinical efficacy of this compound:

| Aspect | Details |

|---|---|

| Mechanism of Action | Inhibits DNA gyrase and topoisomerase IV |

| Antibacterial Spectrum | Effective against Gram-positive, Gram-negative, anaerobes |

| Clinical Efficacy | High cure rates for M. genitalium (94%) and acute bacterial infections |

| Resistance Issues | Effective against strains resistant to other fluoroquinolones |

| Case Studies | Successful treatment in febrile neutropenia; high microbiological cure rates |

Propriétés

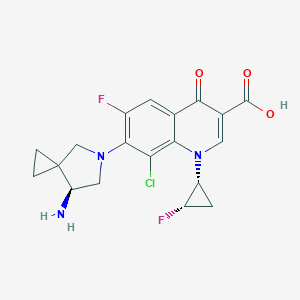

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-CYZMBNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127254-12-0 | |

| Record name | Sitafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.